3-Oxocyclopent-1-enecarbonitrile
Overview
Description
3-Oxocyclopent-1-enecarbonitrile is an organic compound with the molecular formula C6H5NO. It is characterized by a cyclopentene ring with a nitrile group and a ketone group attached. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the novel methods for preparing 3-Oxocyclopent-1-enecarbonitrile involves a tandem Giese/HWE reaction initiated by visible light. This method uses fac-Ir(ppy)3 as a photoredox catalyst, along with a base and an anhydrous solvent under an inert atmosphere. The reaction conditions are mild, and the process results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and photoredox catalysis could be explored for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Oxocyclopent-1-enecarbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or further oxidized ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxocyclopent-1-enecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 3-Oxocyclopent-1-enecarbonitrile exerts its effects involves its reactivity towards various chemical reagents. The nitrile and ketone groups are key functional sites that participate in reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-enecarbonitrile: Lacks the ketone group, making it less reactive in certain reactions.
3-Oxocyclopent-1-enecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
3-Oxocyclopent-1-enecarbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclopentene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
3-oxocyclopentene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c7-4-5-1-2-6(8)3-5/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQNWAYKBBBLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545658 | |
Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34250-16-3 | |
Record name | 3-Oxocyclopent-1-ene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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